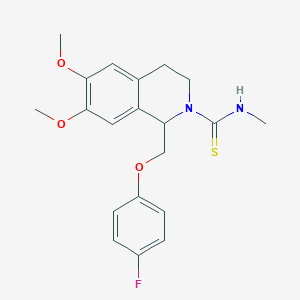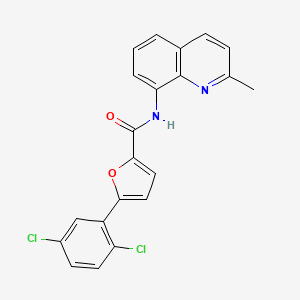![molecular formula C15H9BrN4OS B14999533 2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14999533.png)
2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromophenyl and thiophene groups in its structure suggests that it may exhibit unique electronic and photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Cyclization to form the pyridazine ring: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound.
Introduction of the bromophenyl and thiophene groups: These groups can be introduced via Suzuki or Stille coupling reactions using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or photophysical properties. For example, it may be used in the fabrication of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics.
Mécanisme D'action
The mechanism of action of 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and thiophene groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- 2-(4-Methylphenyl)-4-(thiophen-2-yl)-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-4-(THIOPHEN-2-YL)-2H,6H,7H-PYRAZOLO[3,4-D]PYRIDAZIN-7-ONE lies in the presence of the bromine atom, which can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the combination of bromophenyl and thiophene groups may impart unique electronic properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C15H9BrN4OS |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-thiophen-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C15H9BrN4OS/c16-9-3-5-10(6-4-9)20-8-11-13(12-2-1-7-22-12)17-18-15(21)14(11)19-20/h1-8H,(H,18,21) |
Clé InChI |
JCKBHSUJDBZJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NNC(=O)C3=NN(C=C23)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B14999456.png)

![ethyl 7-(2-methylpropyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999469.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14999485.png)
![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999498.png)

![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B14999509.png)

![1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B14999528.png)
amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999538.png)
![N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B14999552.png)
![5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B14999556.png)
